dipotassium;nickel(2+);tetracyanide;hydrate
Overview
Description
Mechanism of Action
Target of Action
Potassium tetracyanonickelate(II) hydrate is an inorganic compound that primarily targets the lungs It’s known to have a significant impact when inhaled, ingested, or in contact with skin .
Mode of Action
It consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar
Biochemical Pathways
It can be used as a precursor for the synthesis of hofmann-type metal-organic frameworks (mofs) with high open metal sites density . It can also be used in the synthesis of an anion-exchange resin for the removal of residual cyanide complexes in industrial plating wastewater .
Pharmacokinetics
It’s known to be harmful if swallowed, inhaled, or in contact with skin .
Result of Action
It’s known to be highly toxic and may cause cancer by inhalation . It’s also harmful if swallowed or in contact with skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Potassium tetracyanonickelate(II) hydrate. For instance, contact with acids liberates toxic gas . It’s also important to note that this compound is very toxic to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium nickel(2+) tetracyanide hydrate can be synthesized by reacting nickel(II) salts with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving nickel(II) chloride or nickel(II) sulfate in water.
- Adding potassium cyanide to the solution while stirring.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Crystallizing the product by evaporating the solvent or cooling the solution .
Industrial Production Methods
Industrial production of dipotassium nickel(2+) tetracyanide hydrate follows similar principles but on a larger scale. The process involves:
- Using industrial-grade nickel(II) salts and potassium cyanide.
- Employing continuous reactors to maintain optimal reaction conditions.
- Utilizing crystallization techniques to isolate and purify the product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium nickel(2+) tetracyanide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of nickel(III) complexes.
Reduction: It can be reduced by reducing agents, resulting in the formation of nickel(I) species.
Substitution: Ligand exchange reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Ligand exchange with phosphines or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Nickel(III) cyanide complexes.
Reduction: Nickel(I) cyanide complexes.
Substitution: Nickel complexes with new ligands, such as phosphine or amine ligands.
Scientific Research Applications
Dipotassium nickel(2+) tetracyanide hydrate has several scientific research applications:
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for potential use in drug delivery systems due to its coordination properties.
Comparison with Similar Compounds
Similar Compounds
Potassium tetracyanoplatinate(II) hydrate: Similar structure but with platinum as the central metal ion.
Potassium tetracyanopalladate(II) hydrate: Similar structure but with palladium as the central metal ion.
Potassium hexacyanoruthenate(II) hydrate: Contains ruthenium as the central metal ion and six cyanide ligands.
Uniqueness
Dipotassium nickel(2+) tetracyanide hydrate is unique due to its specific coordination properties and the ability to form stable complexes with nickel(II) ions. This makes it particularly useful in the synthesis of metal-organic frameworks and anion-exchange resins, where high open metal sites density and effective cyanide removal are essential .
Properties
IUPAC Name |
dipotassium;nickel(2+);tetracyanide;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZJEIWYJQFLFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2N4NiO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333844 | |
Record name | Dipotassium tetracyanonickelate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339527-86-5 | |
Record name | Dipotassium tetracyanonickelate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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